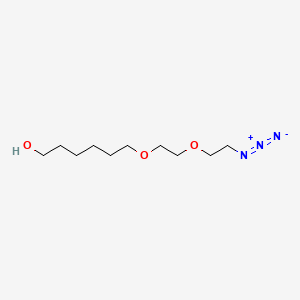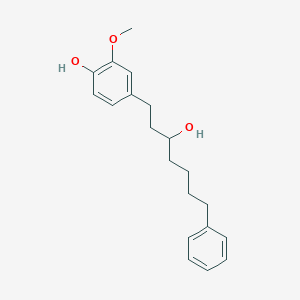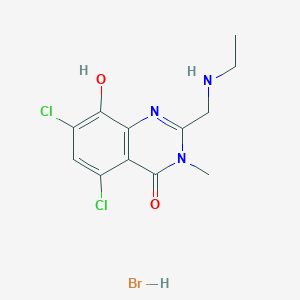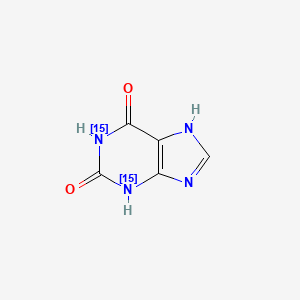
Azido-PEG2-C6-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG2-C6-OH is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG2-C6-OH can be synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based linker. The typical synthetic route involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Azidation: The PEGylated intermediate is then reacted with sodium azide (NaN3) under appropriate conditions to introduce the azide group.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include additional steps for quality control and standardization to meet regulatory requirements .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG2-C6-OH undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide group with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of the azide group with a strained alkyne group without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) under mild conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions.
Major Products Formed
CuAAC: Forms a stable triazole linkage.
SPAAC: Also forms a stable triazole linkage but without the need for a copper catalyst.
Aplicaciones Científicas De Investigación
Azido-PEG2-C6-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to attach biomolecules for various studies.
Medicine: Utilized in drug development, particularly in the design of targeted therapies.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
Azido-PEG2-C6-OH exerts its effects through its azide group, which allows it to participate in click chemistry reactions. The azide group reacts with alkyne groups to form triazole linkages, facilitating the conjugation of different molecules. In the context of PROTACs, this compound serves as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG2-C6-Cl: Another PEG-based linker with a similar structure but containing a chlorine group instead of a hydroxyl group.
Azido-PEG2-acid: A PEG linker with an azide group and a terminal carboxylic acid.
Uniqueness
Azido-PEG2-C6-OH is unique due to its hydroxyl group, which provides additional functionalization options compared to similar compounds. This makes it versatile for various applications in click chemistry and PROTAC synthesis .
Propiedades
Fórmula molecular |
C10H21N3O3 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
6-[2-(2-azidoethoxy)ethoxy]hexan-1-ol |
InChI |
InChI=1S/C10H21N3O3/c11-13-12-5-8-16-10-9-15-7-4-2-1-3-6-14/h14H,1-10H2 |
Clave InChI |
JYPHRIPOUIAYSV-UHFFFAOYSA-N |
SMILES canónico |
C(CCCOCCOCCN=[N+]=[N-])CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)


![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)




![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)


